molecular formula C15H17NS B1306278 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine CAS No. 436088-65-2

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine

Cat. No.: B1306278
CAS No.: 436088-65-2
M. Wt: 243.4 g/mol
InChI Key: SXNMMABRSVCDEY-UHFFFAOYSA-N
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Description

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine is an organic compound with the molecular formula C15H17NS This compound features a phenyl group attached to a butenyl chain, which is further connected to a thiophen-2-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine typically involves multi-step organic reactions. One common method involves the allylation of aryl imines with allylmagnesium bromide in tetrahydrofuran (THF) to form the intermediate (1-Phenyl-but-3-enyl)-amines. This intermediate is then protected with a Boc group and subjected to a Heck reaction with 3-bromopyridine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (1-Phenyl-but-3-enyl)-amines: These compounds share a similar butenyl-phenyl structure but lack the thiophen-2-ylmethyl-amine moiety.

    Thiophen-2-ylmethyl-amines: These compounds contain the thiophen-2-ylmethyl-amine group but differ in the attached substituents.

Uniqueness

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine is unique due to the combination of its phenyl, butenyl, and thiophen-2-ylmethyl-amine groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMMABRSVCDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389856
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-65-2
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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